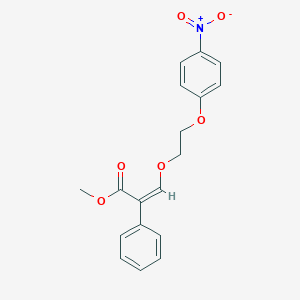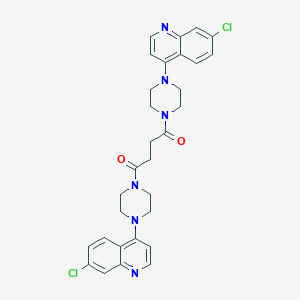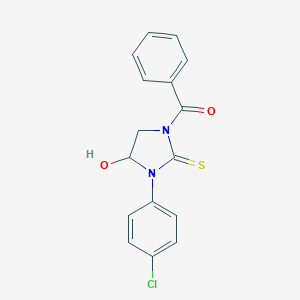![molecular formula C17H17ClN2O3S B305148 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide](/img/structure/B305148.png)
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide, also known as AG490, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of Janus kinase 2 (JAK2) and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Applications De Recherche Scientifique
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the JAK2/STAT3 signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and survival. 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to have anti-tumor effects by inhibiting the growth of several cancer cell lines, including breast, lung, and prostate cancer cells.
Mécanisme D'action
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide inhibits JAK2 by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates. This leads to the inhibition of the JAK2/STAT3 signaling pathway, which is involved in several cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects.
Biochemical and Physiological Effects:
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α, which are involved in the pathogenesis of several inflammatory diseases. 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has also been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been shown to have immunomodulatory effects by inhibiting the proliferation of T cells and promoting the differentiation of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide is a potent inhibitor of JAK2 and has been shown to have anti-inflammatory, anti-tumor, and immunomodulatory effects. However, there are some limitations to using 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide in lab experiments. One limitation is that it has poor solubility in water, which can make it difficult to use in certain assays. Another limitation is that it can inhibit other kinases besides JAK2, which can lead to off-target effects.
Orientations Futures
There are several future directions for the study of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a cancer therapy, either alone or in combination with other drugs. Additionally, further studies are needed to understand the mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide and its effects on other signaling pathways.
Méthodes De Synthèse
The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with N-(methylsulfonyl)allylamine in the presence of triethylamine. The resulting intermediate is then reacted with 4-aminobenzamide in the presence of sodium hydride to yield 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide. The synthesis of 4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide has been described in detail in several publications and is a well-established procedure.
Propriétés
Nom du produit |
4-[allyl(methylsulfonyl)amino]-N-(2-chlorophenyl)benzamide |
|---|---|
Formule moléculaire |
C17H17ClN2O3S |
Poids moléculaire |
364.8 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
InChI |
InChI=1S/C17H17ClN2O3S/c1-3-12-20(24(2,22)23)14-10-8-13(9-11-14)17(21)19-16-7-5-4-6-15(16)18/h3-11H,1,12H2,2H3,(H,19,21) |
Clé InChI |
LALNAGCBWHCGRH-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
SMILES canonique |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305065.png)
![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B305066.png)

![Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate](/img/structure/B305069.png)

![Ethyl3-[2-(2,4-dichlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305073.png)
![Methyl 3-[2-(4-chlorophenoxy)ethoxy]-2-phenylacrylate](/img/structure/B305077.png)

![Ethyl 3-[2-(2,5-dichlorophenoxy)ethoxy]-2-phenoxyacrylate](/img/structure/B305079.png)
![N-(7-chloro-4-quinolinyl)-N-(3-{4-[6-(4-{3-[(7-chloro-4-quinolinyl)amino]propyl}-1-piperazinyl)hexyl]-1-piperazinyl}propyl)amine](/img/structure/B305082.png)

![1,3-Bis[4-(7-iodoquinolin-4-yl)piperazin-1-yl]propan-2-ol](/img/structure/B305087.png)

